molecular formula C20H21FN4O B5508130 8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide

8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide

Cat. No. B5508130
M. Wt: 352.4 g/mol
InChI Key: FFLLZZXDWHJDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex quinoline derivatives, including structures similar to the compound , often involves multi-step reactions that are designed to introduce specific functional groups at designated positions on the core structure. Techniques such as domino protocols have been developed to efficiently synthesize densely functionalized polycyclic compounds. For example, a study detailed an efficient one-pot two-step procedure for synthesizing novel pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines, demonstrating the type of synthetic approach that might be applicable to our compound of interest (Sheikhi-Mohammareh et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, mass spectrometry, and X-ray crystallography. These methods help in determining the spatial arrangement of atoms within the molecule and the configuration of its various functional groups. Structural elucidation is crucial for understanding the compound's reactivity and interactions with biological targets. A relevant study on structure elucidation using NMR and MS techniques provides insight into the detailed analysis required for complex molecules (Girreser et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of quinoline derivatives are influenced by the presence of functional groups and the compound's overall molecular architecture. For instance, the introduction of a fluoro group can significantly alter the compound's reactivity and interaction with biological systems. Studies on similar compounds have explored various chemical reactions, such as cyclocondensation and N-alkylation, to synthesize target molecules with desired properties (Kantevari et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, play a vital role in their application and effectiveness. These properties are determined through various analytical techniques and are essential for formulating the compounds for specific uses. Studies on the synthesis and properties of fluorescent quinoline derivatives highlight the importance of physical property analysis in compound development (Gracheva et al., 1982).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, are critical for the biological activity of quinoline derivatives. These properties influence the compound's interaction with biological targets, its stability under physiological conditions, and its overall bioavailability. Research on the design and synthesis of quinoline derivatives provides insights into the methods used to tailor these chemical properties for specific biological activities (Yuan et al., 2011).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of fluoroquinoline derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit potent antifungal activities against a range of fungi, demonstrating their potential as antifungal agents. For instance, Yuan et al. (2011) designed and synthesized a series of 6-fluoro-pyrazoloquinoline derivatives with notable antifungal activities, showcasing the impact of fluoro-substitution on enhancing antimicrobial efficacy (Yuan et al., 2011).

Synthesis Methods

The compound falls within a category of fluoroquinoline derivatives synthesized for various biological applications. Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable intermediates in medicinal chemistry. This method involves monofluorination of β-enaminoketones, followed by condensation with hydrazines, demonstrating the versatility of fluoro-substituted compounds in drug development (Surmont et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-25(12-18-14-7-3-2-4-9-16(14)23-24-18)20(26)17-11-10-13-6-5-8-15(21)19(13)22-17/h5-6,8,10-11H,2-4,7,9,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLLZZXDWHJDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC2=C1CCCCC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide

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